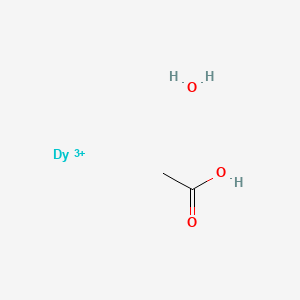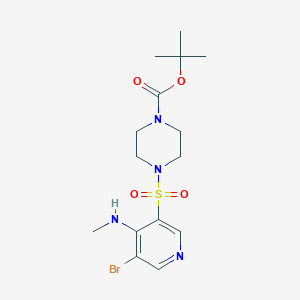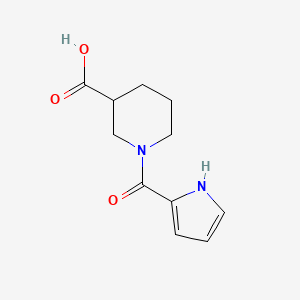
Nickel(2+);2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, 2,2,2-trifluoro-, nickel(2+) salt (2:1) is a chemical compound with the molecular formula C4F6NiO4. It is a nickel salt of trifluoroacetic acid, where two molecules of trifluoroacetic acid are coordinated to a nickel ion. This compound is known for its unique properties due to the presence of both nickel and trifluoroacetic acid moieties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2,2-trifluoro-, nickel(2+) salt (2:1) typically involves the reaction of nickel(II) oxide or nickel(II) hydroxide with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the complete formation of the nickel salt. The general reaction can be represented as follows:
NiO+2CF3COOH→Ni(CF3COO)2+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of nickel(II) carbonate as a starting material. The carbonate is reacted with trifluoroacetic acid in a similar manner to the laboratory synthesis. The reaction is typically conducted in large reactors with precise control over temperature and pressure to optimize yield and purity.
化学反应分析
Types of Reactions
Acetic acid, 2,2,2-trifluoro-, nickel(2+) salt (2:1) can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoroacetate ligands can be replaced by other ligands in coordination chemistry.
Redox Reactions: The nickel ion can participate in redox reactions, changing its oxidation state.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve the use of ligands such as phosphines or amines under mild conditions.
Redox Reactions: Common reagents include reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield nickel complexes with different ligands, while redox reactions can result in the formation of nickel(III) or nickel(0) species.
科学研究应用
Acetic acid, 2,2,2-trifluoro-, nickel(2+) salt (2:1) has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Material Science: The compound is employed in the synthesis of nickel-containing materials with unique electronic and magnetic properties.
Analytical Chemistry: It serves as a reagent in the analysis of nickel and trifluoroacetate ions.
作用机制
The mechanism by which acetic acid, 2,2,2-trifluoro-, nickel(2+) salt (2:1) exerts its effects is primarily through its ability to coordinate with other molecules and ions. The nickel ion acts as a central metal atom, forming coordination complexes with various ligands. This coordination ability is crucial in catalysis and material synthesis, where the nickel center facilitates chemical transformations and the formation of new materials.
相似化合物的比较
Similar Compounds
- Acetic acid, 2,2,2-trifluoro-, copper(1+) salt (2:1)
- Acetic acid, 2,2,2-trifluoro-, potassium salt (1:1)
- Acetic acid, 2,2,2-trifluoro-, silver(1+) salt (2:1)
Comparison
Compared to these similar compounds, acetic acid, 2,2,2-trifluoro-, nickel(2+) salt (2:1) is unique due to the presence of the nickel ion, which imparts distinct catalytic and electronic properties. For instance, the copper and silver salts may exhibit different reactivity and stability profiles, making the nickel salt more suitable for specific applications in catalysis and material science.
属性
分子式 |
C4H2F6NiO4+2 |
|---|---|
分子量 |
286.74 g/mol |
IUPAC 名称 |
nickel(2+);2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/2C2HF3O2.Ni/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2 |
InChI 键 |
VBLNFWKVZVKXPH-UHFFFAOYSA-N |
规范 SMILES |
C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(3R,4R)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-1-carboxylic acid](/img/structure/B11816644.png)
![trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid](/img/structure/B11816656.png)

![1-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B11816665.png)


![Propanoic acid, 2,2-dimethyl-, 1,1'-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester](/img/structure/B11816675.png)



